3-Methyl-5-phenylpyridazine
Overview
Description
3-Methyl-5-phenylpyridazine is a compound of interest in various fields of chemistry, including the development of pharmaceuticals and materials science. Its structure allows for a range of chemical reactions and modifications, making it a valuable target for synthetic chemistry research.
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to 3-Methyl-5-phenylpyridazine, typically involves multistep reactions starting from basic organic or inorganic compounds. For instance, a method for synthesizing pyridazine derivatives involves chlorination, substitution, and oxidation reactions, starting from citraconic anhydride, yielding products verified by IR and NMR spectroscopy with a total yield of 27% (Zhao Chun-shen, 2009).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be determined through crystallography and spectroscopic methods. For example, the structure of a related compound was reported based on X-ray crystallography, showing a monoclinic system and almost planar conformation stabilized by intramolecular interactions (M. Mojzych et al., 2005).
Chemical Reactions and Properties
Pyridazine compounds undergo a variety of chemical reactions, including interactions with reagents to form triazine derivatives, Schiff bases, and condensation products, showcasing their versatility in synthetic chemistry (M. Badrey & Sobhi M. Gomha, 2012).
Scientific Research Applications
-
Pharmacological Activities
- Pyridazine and Pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Pyridazine based systems have been shown to have numerous practical applications .
-
Medicinal Chemistry
- Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .
- Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
-
Agrochemicals
- Various pyridazinone derivatives are well known as agrochemicals .
- The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
-
Drug Discovery
- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
-
Acetylcholinesterase Inhibitory Activity
- Certain compounds with a pyridazine ring have shown acetylcholinesterase inhibitory activity. For example, the compound 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine was found to be 100 times more selective for inhibition towards human acetylcholinesterase than the reference drug Tacrine .
-
Physicochemical Properties in Drug Design
- The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
-
PDE-III Inhibitor
-
FDA-Approved Drugs
properties
IUPAC Name |
3-methyl-5-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(8-12-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKJUGNFHWPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371714 | |
Record name | 3-methyl-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylpyridazine | |
CAS RN |
184021-10-1 | |
Record name | 3-methyl-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-5-PHENYLPYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.